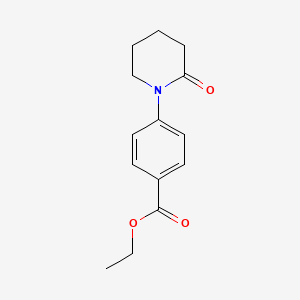

Ethyl 4-(2-oxopiperidin-1-YL)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-oxopiperidin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)11-6-8-12(9-7-11)15-10-4-3-5-13(15)16/h6-9H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUWJVIKZLYLFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Emergence in Academic Literature

The emergence of Ethyl 4-(2-oxopiperidin-1-yl)benzoate in the scientific literature is intrinsically linked to the development of novel anticoagulant therapies. While the synthesis of N-aryl lactams, the broader class to which this compound belongs, has been a subject of organic chemistry research for a considerable time, the specific focus on this molecule intensified with the discovery of Factor Xa inhibitors. rsc.org

Patents related to the synthesis of Apixaban (B1684502), a potent and selective Factor Xa inhibitor, prominently feature this compound as a key intermediate. These documents, emerging in the early 21st century, outline various synthetic strategies where this compound serves as a crucial precursor. For instance, a process described involves the cyclization of a precursor to form the 2-oxopiperidine ring attached to the ethyl benzoate (B1203000) moiety.

While its primary documentation is within the patent literature for pharmaceutical synthesis, the fundamental reactions for its creation, such as N-arylation of lactams, have been explored in academic journals. These studies provide the foundational chemical knowledge that underpins the industrial-scale synthesis of this important intermediate.

Overview of Research Trajectories and Academic Significance

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis of this compound reveals two primary disconnection points, guiding the identification of key precursors. The most logical disconnection is the C-N bond linking the piperidinone nitrogen to the aromatic ring. This approach simplifies the target molecule into two readily available or easily synthesizable precursors: δ-valerolactam (2-piperidone) and an ethyl 4-halobenzoate or a related derivative. researchgate.net

A second disconnection can be envisioned at the ester functional group, leading to 4-(2-oxopiperidin-1-yl)benzoic acid and ethanol (B145695). However, the former strategy is more common in practice.

Based on this analysis, the following key precursors are identified:

Interactive Data Table: Key Precursors| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| δ-Valerolactam (2-Piperidone) | C5H9NO | Provides the 2-oxopiperidin-1-yl moiety. |

| Ethyl 4-halobenzoate (e.g., Iodo- or Bromobenzoate) | C9H9XO2 (X=I, Br) | Acts as the arylating agent for the lactam. |

| Ethyl 4-aminobenzoate (B8803810) | C9H11NO2 | Can be a precursor to the aryl halide or used in alternative synthetic routes. |

| 4-Aminobenzoic acid | C7H7NO2 | A precursor that would require subsequent esterification. |

Established Synthetic Routes and Reaction Mechanisms

The construction of this compound is primarily achieved through the N-arylation of δ-valerolactam. This involves forming the 2-oxopiperidin-1-yl moiety, introducing the benzoate (B1203000) ester functionality, and, most critically, coupling these two fragments.

Preparation of the 2-Oxopiperidin-1-YL Moiety

The 2-oxopiperidin-1-yl moiety is derived from δ-valerolactam. This five-carbon lactam is a commercially available reagent. For syntheses requiring its preparation, two classical methods are prominent:

Beckmann Rearrangement: This reaction transforms cyclopentanone (B42830) oxime into δ-valerolactam using a strong acid catalyst. This method provides a ring-expansion route to the required seven-membered ring. youtube.com

Intramolecular Cyclization: 5-Aminopentanoic acid can undergo intramolecular amidation to form the cyclic lactam, typically under thermal conditions with the removal of water.

In many large-scale processes, an alternative to using pre-formed δ-valerolactam is to construct the ring directly onto the aromatic precursor. For instance, reacting a compound like ethyl 4-aminobenzoate with 5-chlorovaleryl chloride can lead to an intermediate that cyclizes to form the desired N-aryl lactam structure. epo.orgpatsnap.com

Introduction of the Benzoate Ester Functionality

The ethyl benzoate portion of the molecule is typically introduced from the start of the synthesis by using a pre-functionalized aromatic precursor. Ethyl 4-halobenzoates (iodo- or bromo- derivatives) are common starting materials for coupling reactions. researchgate.net Alternatively, ethyl 4-aminobenzoate can be used, which would then be converted to a suitable derivative for coupling.

In routes where 4-aminobenzoic acid is the starting material, the ethyl ester can be formed via Fischer esterification with ethanol and an acid catalyst. organic-chemistry.org This esterification step can be strategically placed either before or after the C-N bond formation.

Coupling Reactions for Final Compound Assembly

The cornerstone of the synthesis is the formation of the C-N bond between the lactam nitrogen and the phenyl ring. Two major classes of cross-coupling reactions are employed for this purpose: the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org

Ullmann Condensation: This classical copper-catalyzed reaction is a widely cited method for the N-arylation of lactams. wikipedia.orgorganic-chemistry.org The reaction typically involves coupling δ-valerolactam with an aryl halide (commonly ethyl 4-iodobenzoate) in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), a base like potassium carbonate (K2CO3), and often a ligand to stabilize the copper catalyst and facilitate the reaction. epo.orgmdpi.com The reaction generally requires high temperatures. wikipedia.org

Buchwald-Hartwig Amination: A more modern and often more efficient alternative is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orglibretexts.orgjk-sci.com This reaction offers milder conditions and often higher yields with a broader substrate scope. wikipedia.org The process involves the coupling of an aryl halide or triflate with an amine—in this case, δ-valerolactam. A typical catalytic system consists of a palladium source, such as palladium(II) acetate (B1210297) or Pd2(dba)3, and a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos). jk-sci.comresearchgate.net A strong base, like sodium tert-butoxide or cesium carbonate, is also required. jk-sci.comresearchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the final C-N bond. wikipedia.orgjk-sci.com

Interactive Data Table: Comparison of Coupling Reactions

| Reaction | Catalyst System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | Copper (e.g., CuI) with a base (e.g., K2CO3) epo.orgwikipedia.org | High temperatures, polar solvents (e.g., DMF) wikipedia.org | Economical catalyst (copper is cheaper than palladium) researchgate.net | Often requires harsh conditions, may have lower yields and functional group tolerance wikipedia.orgmdpi.com |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)2) with a phosphine ligand and a strong base libretexts.orgjk-sci.com | Milder temperatures, various organic solvents (e.g., Toluene, THF) jk-sci.com | High efficiency, broad substrate scope, milder conditions wikipedia.orgorganic-chemistry.org | More expensive catalyst system researchgate.net |

Advancements in Synthetic Approaches

Research continues to refine the synthesis of N-aryl lactams, with a significant push towards more sustainable and efficient methods.

Green Chemistry and Sustainable Synthesis Principles

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical manufacturing. mdpi.comejcmpr.com In the context of synthesizing this compound, these principles are being applied in several ways:

Catalyst Improvement: Efforts are being made to develop more active and environmentally benign catalysts. This includes creating heterogeneous catalysts that can be easily recovered and reused, and exploring the use of more abundant and less toxic metals like iron. nih.govresearchgate.net

Solvent Selection: Traditional syntheses often use high-boiling, polar aprotic solvents like DMF or NMP. wikipedia.org Green approaches favor the use of safer solvents, such as water or bio-derived solvents, or even solvent-free conditions. mdpi.comnih.gov For example, Ullmann-type reactions have been successfully demonstrated in water with the assistance of d-glucose. nih.gov

Alternative Activation Methods: Metal-free methods are being explored to avoid the use of heavy metals altogether. One such approach is the ozonation of N-aryl cyclic amines to regioselectively introduce the lactam carbonyl group. nih.govsemanticscholar.org Another innovative one-pot method involves the reaction of substituted arenes with ω-azido alkanoic acid chlorides using a Lewis acid, which proceeds through a Friedel-Crafts reaction followed by an intramolecular Schmidt rearrangement. rsc.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route. Enzymes like transaminases can be used for the reductive amination of keto-esters, which then spontaneously cyclize to form lactams under mild, aqueous conditions. rsc.org

These advancements not only improve the environmental footprint of the synthesis but also often lead to more efficient and cost-effective production processes.

Catalytic Methods in Compound Synthesis

The formation of the N-aryl bond in this compound is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two predominant strategies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination: This reaction has become a cornerstone of modern C-N bond formation due to its high efficiency, broad substrate scope, and functional group tolerance. wikipedia.orgnumberanalytics.com The reaction couples an amine (or in this case, a lactam) with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this would involve the coupling of 2-piperidone (B129406) with an ethyl 4-halobenzoate (e.g., ethyl 4-iodobenzoate (B1621894) or 4-bromobenzoate).

The catalytic cycle, which involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination, has been extensively studied. numberanalytics.comyoutube.comlibretexts.org The success of the reaction heavily relies on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the cycle. youtube.com Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos have been developed to improve reaction efficiency and expand the substrate scope. youtube.com

Ullmann Condensation: A classical alternative, the copper-catalyzed Ullmann reaction, is also a viable method for N-arylation of lactams. Patent literature for the synthesis of Apixaban, a process for which this compound is an intermediate, describes an Ullmann reaction between 1-(4-iodophenyl)piperidin-2-one (B1292008) and another fragment, highlighting the industrial relevance of this approach. epo.org While traditionally requiring harsh reaction conditions (high temperatures), modern advancements have led to milder protocols, often employing ligands like (S)-N-methylpyrrolidine-2-carboxylate to promote the coupling under more gentle conditions. nih.gov Research has also demonstrated mild, room-temperature copper-catalyzed N-arylation of similar cyclic amides (2-pyridones) using diaryliodonium salts as the aryl source, achieving high yields in short reaction times. organic-chemistry.orgnih.gov

| Catalytic Method | Catalyst/Ligand System | Typical Substrates | Key Advantages |

| Buchwald-Hartwig | Pd(OAc)₂ / Bulky Phosphine Ligand (e.g., XPhos) | 2-piperidone + Ethyl 4-halobenzoate | High yields, broad scope, mild conditions wikipedia.orgnumberanalytics.comyoutube.com |

| Ullmann Condensation | CuI / Ligand (e.g., amino acids) | 2-piperidone + Ethyl 4-iodobenzoate | Lower cost catalyst, established industrial precedent epo.orgnih.gov |

| Modified Ullmann | CuCl / Et₃N | 2-pyridone + Diaryliodonium salt | Room temperature, very fast reaction times organic-chemistry.orgnih.gov |

Flow Chemistry and Continuous Synthesis Techniques

The principles of flow chemistry, where reagents are pumped through a network of tubes and reactors, offer significant advantages over traditional batch processing, particularly for pharmaceutical manufacturing. wikipedia.orgnih.gov These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and improved consistency and reproducibility. nih.gov

For the synthesis of this compound, a flow-based approach could be applied to the key Buchwald-Hartwig amination step. While batch reactions often contend with issues like catalyst deactivation or the precipitation of inorganic base byproducts (e.g., NaOtBu), flow chemistry offers solutions. chemrxiv.org For instance, specialized reactors can handle slurries, or homogeneous organic bases like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) can be used, whose byproducts remain in solution as ionic liquids. chemrxiv.org The ability to precisely control temperature and residence time in a flow reactor allows for rapid optimization and can lead to higher yields and purity. nih.gov A continuous, multi-step synthesis could be envisioned where the formation of the N-aryl lactam is followed immediately by subsequent reaction steps in a "telescoped" process, minimizing manual handling and purification. organic-chemistry.org

Optimization of Reaction Parameters and Yields in Laboratory Scale

Optimizing the synthesis of this compound, or its immediate precursors, is a critical focus in the process chemistry for Apixaban. The goal is to maximize yield, minimize impurities, and use cost-effective and safe reagents.

A common synthetic strategy begins with the reaction of p-nitroaniline and 5-chlorovaleryl chloride. patsnap.com This is followed by an intramolecular cyclization to form 1-(4-nitrophenyl)piperidin-2-one. A patent describes a one-pot method where p-nitroaniline is reacted with 5-chlorovaleryl chloride in tetrahydrofuran (B95107) (THF) with triethylamine (B128534) as a base. After an initial reaction period, a strong base like potassium tert-butoxide is added to induce cyclization, which proceeds over 12 hours at room temperature. patsnap.com

The subsequent reduction of the nitro group to an amine is another critical, optimizable step. While various reducing agents can be used, industrial processes often favor methods like catalytic hydrogenation or the use of sodium sulfide (B99878). patsnap.com One detailed procedure uses sodium sulfide nonahydrate in water, heating the reaction to 75-80°C for several hours. patsnap.com

The final coupling to form the full Apixaban structure often involves the intermediate 1-(4-aminophenyl)piperidin-2-one. In an alternative route to an Apixaban analogue, the fragment containing the piperidinone ring is coupled with another component, yielding the final product in high yield (85%). arkat-usa.org

Table of Reaction Parameters from Apixaban Synthesis Literature

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Acylation/Cyclization | p-Nitroaniline, 5-Chlorovaleryl Chloride, K-tert-butoxide | THF | 0-25°C | ~14 hours | Not specified | patsnap.com |

| Nitro Reduction | 1-(4-nitrophenyl)piperidin-2-one, Sodium sulfide | Water | 75-80°C | >12 hours | Not specified | patsnap.com |

| Final Coupling (Analogue) | Apixaban Precursors | Dichloromethane | 25-30°C | 3 hours | 85% | arkat-usa.orggoogle.com |

Considerations for Scalability in Academic Synthesis

Translating a laboratory synthesis to a larger, industrial scale introduces a new set of challenges. For the synthesis of this compound and related Apixaban intermediates, key considerations include cost, safety, and practicality. Academic syntheses might rely on expensive catalysts or require purification by column chromatography, both of which are often unfeasible for large-scale production. epo.org

Recent process development has focused on creating more "practical and efficient" routes suitable for industrialization. researchgate.net A notable strategy involves starting from inexpensive materials like 4-chloronitrobenzene and piperidine (B6355638). researchgate.net This route emphasizes the use of mild reaction conditions and avoids chromatographic purification, relying instead on simple slurry washes or recrystallizations to obtain pure intermediates. researchgate.net For example, a patent for an Apixaban intermediate describes purification by slurrying the filter cake first in water and then in ethanol to achieve the desired purity. patsnap.com This shift away from chromatography is a critical factor for scalability.

Furthermore, the safety of reagents is paramount. The development of routes that replace hazardous reagents with safer alternatives is a major goal. The use of flow chemistry, as discussed previously, also directly addresses scalability by offering a safer, more controllable, and reproducible manufacturing process compared to large-scale batch reactors. epo.org

In Silico Approaches to Structure-Activity Correlation

Computational methods are indispensable tools in modern drug discovery, providing insights into how molecules like this compound and its derivatives interact with their biological targets.

While specific QSAR models for this compound are not publicly available, QSAR studies on broader classes of piperidine derivatives have been conducted to predict their biological activities. nih.govresearchgate.netsci-hub.se These models typically use a range of descriptors to correlate the chemical structure with activity. For instance, a study on piperidine derivatives targeting the Aedes aegypti mosquito used 2D topological descriptors to build models with high predictive power. nih.gov Another study on furan-pyrazole piperidine derivatives as Akt1 inhibitors utilized 3D and 2D autocorrelation descriptors to establish a relationship between the structure and inhibitory concentration (IC50). researchgate.netsci-hub.se

Such QSAR models, once established for a series of compounds related to this compound, could predict the activity of new analogs and guide the synthesis of more potent FXa inhibitors. The general principle involves developing a mathematical equation that relates molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to the biological activity.

Table 1: Illustrative Descriptors for QSAR Modeling

| Descriptor Type | Example Descriptors | Relevance |

| Electronic | Dipole moment, Partial charges | Governs electrostatic interactions with the protein target. |

| Steric | Molecular volume, Surface area | Determines the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP, Polar surface area | Influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

This table is for illustrative purposes and does not represent actual QSAR model data for the specified compound.

Molecular docking studies have been instrumental in understanding the binding of Apixaban and its precursors to the active site of FXa. The this compound portion of Apixaban plays a crucial role in occupying the S4 pocket of the FXa enzyme. researchgate.net

Docking simulations reveal that the phenyl lactam scaffold, derived from this compound, is positioned within a hydrophobic pocket formed by amino acid residues such as Tyr99, Phe174, and Trp215. researchgate.net The interactions are primarily hydrophobic and van der Waals in nature. Studies on Apixaban analogs have shown that modifications to this part of the molecule can significantly impact binding affinity. nih.gov

While the primary target for Apixaban is human FXa, direct FXa inhibitors have also been studied against FXa from other species like rats, rabbits, and dogs for preclinical evaluation. nih.gov These studies show varying degrees of inhibition, highlighting species-specific differences in the FXa active site. For example, Apixaban exhibits Ki values of 1.3 nM, 0.16 nM, and 1.7 nM for rat, rabbit, and dog FXa, respectively. nih.gov

Table 2: Key Interacting Residues in the FXa Active Site for the Apixaban Scaffold

| Binding Pocket | Key Residues | Type of Interaction |

| S1 Pocket | Asp189, Ser195, Tyr228 | Electrostatic, Hydrogen bonding (with other parts of Apixaban) |

| S4 Pocket | Tyr99, Phe174, Trp215 | Hydrophobic, π-π stacking (with the phenyl-piperidone moiety) |

This data is based on docking studies of Apixaban and its analogs.

Impact of Substituent Effects on Molecular Interactions

The substituents on both the phenyl ring and the piperidone ring of the this compound scaffold have a profound impact on the molecular interactions with the FXa enzyme. Structure-activity relationship studies on Apixaban analogs have demonstrated that the nature and position of substituents can modulate potency and selectivity. nih.govremedypublications.com

For instance, the ethyl ester group in the parent compound is a precursor to the carboxamide group in Apixaban, which is crucial for its activity. The conversion of the ester to the amide is a key step in the synthesis, and the resulting amide forms important hydrogen bonds in the active site. googleapis.com

Conformational Analysis and Putative Bioactive Conformations

The three-dimensional conformation of the this compound moiety is critical for its ability to fit into the S4 binding pocket of FXa. Conformational analysis helps in identifying the low-energy, bioactive conformation of the molecule. While specific conformational studies on this intermediate are not widely published, the crystal structure of Apixaban bound to FXa provides a clear picture of the bioactive conformation of the piperidinyl-phenyl group. sci-hub.se

In the bound state, the phenyl ring and the piperidone ring adopt a relatively planar orientation to maximize hydrophobic interactions within the S4 pocket. The flexibility of the bond connecting the phenyl and piperidone rings allows for optimal positioning. Studies on polymorphs of Apixaban also highlight the importance of conformational flexibility and how different solid-state forms can exist. researchgate.netwjpsonline.com

Principles for Rational Design of Analogs for Research Purposes

The knowledge gained from SAR and docking studies provides a strong foundation for the rational design of novel analogs for research purposes, primarily as FXa inhibitors. nih.govdoaj.orgfrontiersin.org The core principle is to maintain the key pharmacophoric features while introducing modifications to improve properties like potency, selectivity, and pharmacokinetic profiles.

Key design principles based on the this compound scaffold include:

Maintaining the Phenyl-Piperidone Core: This unit is essential for occupying the S4 pocket of FXa.

Exploring Substitutions on the Phenyl Ring: Introducing small, lipophilic groups could enhance hydrophobic interactions.

Modifying the Piperidone Ring: Alterations to the lactam ring could influence solubility and metabolic stability.

Varying the Linker: The nature of the linkage between the phenyl ring and the rest of the inhibitor can be optimized to improve flexibility and binding affinity.

By applying these principles, researchers have designed and synthesized numerous analogs of Apixaban, with some showing comparable or even superior activity in preclinical studies. nih.gov The continuous exploration of this chemical space holds promise for the development of next-generation anticoagulants.

Mechanistic Investigations at the Molecular and Cellular Level Non Clinical

Elucidation of Proposed Molecular Mechanisms of Action

There is limited specific information available in the scientific literature regarding the proposed molecular mechanisms of action for Ethyl 4-(2-oxopiperidin-1-yl)benzoate itself. Research has predominantly focused on the end-product of its synthetic pathway, Finerenone. For Finerenone, the mechanism involves high-affinity binding to the mineralocorticoid receptor, thereby acting as an antagonist. This antagonism prevents the conformational changes in the receptor that are typically induced by aldosterone, a natural agonist. By blocking the receptor, Finerenone inhibits the recruitment of transcriptional co-factors that are necessary for the expression of various genes involved in inflammatory, fibrotic, and hypertrophic processes.

While a precursor to Finerenone, designated as BR-4628, has been noted in preclinical studies to exert anti-inflammatory and anti-fibrotic effects, it is not confirmed whether this compound is this specific precursor or shares its biological activities.

Identification and Characterization of Molecular Targets

The direct molecular targets of this compound have not been extensively characterized in published in vitro studies. The focus of target identification has been on Finerenone, for which the primary molecular target is unequivocally the mineralocorticoid receptor (MR). Finerenone demonstrates high selectivity for the MR over other steroid hormone receptors such as the glucocorticoid, androgen, and progesterone (B1679170) receptors.

Table 1: Investigated Molecular Targets of Related Compound Finerenone

| Compound | Primary Target | Receptor Selectivity | Reference |

|---|

Note: This table represents data for Finerenone, as no direct data for this compound is available.

Binding Kinetics and Thermodynamics in Model Systems

A thorough review of scientific databases indicates that studies detailing the binding kinetics (such as association and dissociation rate constants) and thermodynamic parameters (like enthalpy and entropy changes) of this compound to any specific molecular target are not publicly available.

In contrast, extensive research has been conducted on Finerenone. For instance, Finerenone exhibits a high binding affinity for the mineralocorticoid receptor, with a reported IC50 value of 18 nM. This strong binding affinity is a key characteristic of its antagonist activity.

Table 2: Binding Affinity of Finerenone for the Mineralocorticoid Receptor

| Compound | IC50 (nM) | Target | Reference |

|---|

Note: This table represents data for Finerenone, as no direct data for this compound is available.

Modulation of Cellular Pathways in in vitro research models

There is a lack of specific data from in vitro research models on how this compound modulates cellular pathways. The available research on cellular pathway modulation centers on Finerenone.

In various cell-based experiments, Finerenone has been shown to inhibit MR-mediated signaling pathways. By blocking the mineralocorticoid receptor, Finerenone prevents the downstream activation of signaling cascades that contribute to pro-inflammatory and pro-fibrotic gene expression. For example, in primary mouse astrocytes, Finerenone was observed to modulate the expression of inflammatory genes like Il6, Il1b, and Ccl2 when the cells were activated with IL-1β and TNFα. Furthermore, Finerenone has been demonstrated to inhibit the recruitment of cofactors from the cytoplasm to the nucleus, a critical step in MR-mediated gene transcription. These actions have been linked to its observed effects in reducing inflammation and fibrosis in various experimental models.

Computational Chemistry and Theoretical Studies on Ethyl 4 2 Oxopiperidin 1 Yl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure)

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and reactivity of molecules. For Ethyl 4-(2-oxopiperidin-1-yl)benzoate, Density Functional Theory (DFT) would be the most probable method employed.

DFT studies are used to determine the optimized molecular geometry, identifying the most stable three-dimensional arrangement of atoms. These calculations also yield crucial electronic properties. For instance, the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. espublisher.comdntb.gov.ua

A typical DFT study on this compound would generate data on:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles for the most stable conformation.

Electronic Energies: The total electronic energy, energies of the HOMO and LUMO, and the resulting energy gap.

Molecular Electrostatic Potential (MESP): A map of electrostatic potential onto the electron density surface, which reveals regions susceptible to electrophilic and nucleophilic attack.

Although studies on similar benzoate (B1203000) and piperidine-containing molecules exist, specific data for this compound is not available in published literature. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be invaluable for exploring its conformational landscape.

An MD simulation would involve:

System Setup: Placing the molecule in a simulated environment, typically a solvent box (e.g., water or an organic solvent), to mimic solution-phase behavior.

Simulation Run: Solving Newton's equations of motion for the system over a set period, allowing the molecule to move and change its conformation naturally.

Trajectory Analysis: Analyzing the resulting trajectory to understand which conformations are most stable and frequently adopted, and to study interactions between the molecule and its environment.

This analysis provides a detailed picture of the molecule's flexibility, the relative energies of different conformers, and the energetic barriers between them. nih.govnih.gov While MD simulations are standard practice for such analyses, specific studies and their resulting data for this compound have not been reported.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry offers methods to predict the spectroscopic signatures of a molecule, which can be used to interpret experimental data or to identify a compound. For this compound, theoretical spectra would typically be calculated using methods like DFT.

The predictable spectra include:

Infrared (IR) Spectrum: Calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific peaks to the stretching and bending of bonds within the molecule (e.g., the C=O stretch of the ester and amide groups).

Nuclear Magnetic Resonance (NMR) Spectrum: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom. These predictions are highly valuable for confirming the molecular structure determined through experimental NMR.

UV-Visible Spectrum: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, predicting the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. dntb.gov.uamaterialsciencejournal.org

While experimental characterization data for similar compounds is available, theoretically predicted spectroscopic data specifically for this compound are absent from the scientific literature. mdpi.commdpi.comspectrabase.com

Analysis of Molecular Descriptors and Energy Landscapes

The combination of quantum chemical calculations and molecular dynamics simulations allows for a thorough analysis of molecular descriptors and the construction of energy landscapes.

Molecular Descriptors are numerical values that encode information about the chemical and physical properties of a molecule. For this compound, these would include:

Quantum Chemical Descriptors: Dipole moment, polarizability, HOMO/LUMO energies, and atomic charges. These descriptors help in understanding the molecule's polarity, reactivity, and intermolecular interactions.

Topological and Geometrical Descriptors: Molecular weight, surface area, and volume, which relate to the molecule's size and shape.

Energy Landscapes are multidimensional surfaces that map the potential energy of a molecule as a function of its conformational degrees of freedom (e.g., dihedral angles). By systematically rotating key bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. wikimedia.org This landscape reveals the low-energy (stable) conformations and the transition states that connect them, providing a complete picture of the molecule's conformational preferences. nih.govnih.gov

Despite the utility of these analyses, specific studies detailing the molecular descriptors and energy landscapes for this compound are not documented in available research.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to separating Ethyl 4-(2-oxopiperidin-1-yl)benzoate from impurities that may arise during its synthesis or degradation. These methods are essential for assessing the purity of the compound in bulk materials and formulated products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound, which is a known impurity or intermediate in the synthesis of active pharmaceutical ingredients like Apixaban (B1684502). birzeit.edu Developing a robust HPLC method involves the systematic optimization of several chromatographic parameters to achieve adequate separation from related substances.

Method development typically employs a reverse-phase approach, which is effective for moderately polar organic molecules. A C18 column is frequently chosen for its versatility and broad applicability in separating compounds with varied polarities. symbiosisonlinepublishing.commdpi.comresearchgate.neturan.ua The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer), run in either an isocratic or gradient elution mode to ensure the effective separation of all components. symbiosisonlinepublishing.commdpi.comuran.uavnu.edu.vn Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule possesses a chromophore that absorbs UV light. mdpi.comresearchgate.netresearchgate.net

Validation of the developed HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. symbiosisonlinepublishing.comijprajournal.com Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradants. birzeit.edu

Linearity: The method demonstrates linearity over a specified concentration range, confirmed by a high correlation coefficient (typically >0.999). researchgate.netijprajournal.com

Precision: Assessed at different levels (system, method, and intermediate precision), with results expressed as the relative standard deviation (%RSD), which should be within acceptable limits (e.g., <2%). symbiosisonlinepublishing.comijprajournal.com

Accuracy: Determined by recovery studies, ensuring the closeness of the test results to the true value. researchgate.net

Robustness: The method's capacity to remain unaffected by small, deliberate variations in chromatographic conditions, such as mobile phase composition, flow rate, and column temperature. birzeit.edusymbiosisonlinepublishing.comuran.ua

Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively, establishing the sensitivity of the method. mdpi.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.comresearchgate.neturan.ua |

| Mobile Phase | Acetonitrile and 0.02M Potassium Phosphate Buffer symbiosisonlinepublishing.commdpi.com |

| Elution Mode | Gradient or Isocratic symbiosisonlinepublishing.comvnu.edu.vn |

| Flow Rate | 1.0 mL/min mdpi.comvnu.edu.vn |

| Column Temperature | Ambient or controlled (e.g., 35 °C) mdpi.comuran.ua |

| Detection | UV at ~250 nm mdpi.comresearchgate.net |

| Injection Volume | 10-20 µL mdpi.comuran.ua |

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC can be an effective tool for identifying and quantifying volatile impurities or raw materials used in its synthesis.

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for the structural elucidation of unknown peaks. The GC separates the components of a mixture, and the MS provides mass spectra for each component, which can be compared against spectral libraries for identification. ajbls.comresearchgate.net GC-MS analysis is instrumental in profiling complex mixtures and can detect trace-level impurities that might be missed by other methods. researchgate.net For non-volatile related substances, derivatization may be employed to increase their volatility, making them amenable to GC analysis.

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the structural confirmation of this compound. These methods probe the molecule at an atomic and molecular level, providing a detailed fingerprint of its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise molecular structure of this compound in solution. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for each part of the molecule. The ethyl group would show a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-), a pattern indicative of an ethyl ester. ucalgary.ca The aromatic protons on the para-substituted benzene ring would appear as two distinct doublets in the downfield region (typically δ 7.0-8.5 ppm). rsc.org The three sets of methylene protons on the 2-oxopiperidine ring would appear as complex multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon spectrum would show distinct peaks for each unique carbon atom. ucalgary.ca Key signals would include the carbonyl carbons of the ester and the lactam (amide), which are highly deshielded (δ > 165 ppm). ucalgary.camdpi.com The four aromatic carbons and the carbons of the ethyl and piperidine (B6355638) rings would also have characteristic chemical shifts. ucalgary.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Ester -CH₂CH₃ | ~1.4 (triplet) | ~14 |

| Ester -OCH₂CH₃ | ~4.4 (quartet) ucalgary.ca | ~61 ucalgary.ca |

| Ester C=O | - | ~166 ucalgary.ca |

| Aromatic CH | ~7.4 and ~8.1 (2 doublets) rsc.org | ~120-135 |

| Lactam C=O | - | ~170 |

| Piperidine CH₂ | ~1.9-3.7 (multiplets) | ~20-50 |

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. mdpi.com The compound has a molecular formula of C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . bldpharm.com Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would typically show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 248.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural clues. nih.gov Key fragmentation pathways for this compound would likely include:

Loss of the ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a stable acylium ion at m/z 202. This is a common fragmentation for ethyl esters. pharmacy180.com

Further loss of carbon monoxide (CO, 28 Da) from the acylium ion. pharmacy180.com

Cleavage within the piperidine ring, leading to characteristic fragment ions that can help confirm the structure of the heterocyclic portion of the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the molecule's functional groups and electronic structure.

IR Spectroscopy: This technique identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would show strong absorption bands corresponding to:

The ester carbonyl (C=O) stretch, typically around 1720-1735 cm⁻¹. ucalgary.camdpi.com

The lactam (a cyclic amide) carbonyl (C=O) stretch, expected around 1660-1680 cm⁻¹. mdpi.com

C-O stretching vibrations for the ester group, appearing in the 1100-1300 cm⁻¹ region. ucalgary.ca

Aromatic C=C and C-H stretching vibrations.

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule. This compound contains a substituted benzene ring, which is a chromophore. The conjugation between the benzene ring, the ester group, and the nitrogen atom of the piperidine ring would result in characteristic UV absorption maxima, typically in the range of 200-300 nm. researchgate.netnih.gov This property is the basis for UV detection in HPLC analysis.

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's chemical structure, including bond lengths, bond angles, and stereochemistry. For N-aryl piperidones, such as this compound, crystallographic analysis is crucial for understanding the conformation of the piperidone ring and the spatial relationship between the aromatic and lactam moieties. iucr.org

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For N-substituted piperidones, the six-membered piperidone ring typically adopts a chair conformation, which is the most stable arrangement. nih.gov The substituent on the nitrogen atom can occupy either an axial or an equatorial position, and its orientation is a key structural feature determined by X-ray analysis. iucr.orgnih.gov In related N-aryl piperidine structures, the aryl group is commonly found in an equatorial position to minimize steric hindrance. nih.gov

While specific crystallographic data for this compound is not widely published, a hypothetical dataset based on structurally similar N-aryl piperidones and ethyl benzoate (B1203000) derivatives can be presented for illustrative purposes. nih.govresearchgate.net

Table 1: Representative Crystallographic Data for an N-Aryl Piperidone Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 15.5 |

| α (°) | 90 |

| β (°) | 95 |

| γ (°) | 90 |

| Volume (ų) | 1570 |

| Z (molecules/unit cell) | 4 |

This table is illustrative and compiled from typical data for structurally related compounds. nih.govresearchgate.net

Quantitative Analytical Techniques for Research Monitoring

Quantitative analysis is essential for monitoring the progress of chemical reactions and for determining the concentration of a compound in various experimental settings, such as in vitro biological assays. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly used techniques for these purposes due to their high sensitivity, specificity, and reproducibility. nih.govresearchgate.netnih.gov

Reaction Progress Monitoring

The synthesis of N-aryl lactams like this compound can be monitored to determine the consumption of starting materials and the formation of the product over time. researchgate.netnih.gov A common synthetic route might involve the coupling of ethyl 4-aminobenzoate (B8803810) with a derivative of glutaric acid or δ-valerolactone. acs.org

To monitor such a reaction, small aliquots are taken from the reaction mixture at regular intervals. These samples are typically quenched and diluted before analysis by HPLC, often with UV detection. nih.gov By comparing the peak areas of the starting materials and the product, the reaction conversion and yield can be calculated. Thin-Layer Chromatography (TLC) can also be used as a rapid, qualitative method to monitor reaction progress. thieme.de

Concentration in in vitro Studies

In the context of in vitro studies, such as metabolic stability assays in human liver microsomes (HLMs) or cell-based assays, accurately quantifying the concentration of the test compound is critical. mdpi.com LC-MS/MS (tandem mass spectrometry) is the gold standard for this application, offering unparalleled sensitivity and selectivity, which allows for the detection of the compound at very low concentrations (ng/mL or lower) in complex biological matrices. mdpi.comnih.gov

A quantitative LC-MS/MS method for this compound would be developed and validated according to regulatory guidelines. mdpi.com This involves optimizing chromatographic conditions to achieve good peak shape and separation from matrix components, as well as fine-tuning mass spectrometer parameters for maximum sensitivity. youtube.com An internal standard (IS), a structurally similar compound, is typically used to ensure accuracy and precision. nih.gov The method would be validated for linearity, accuracy, precision, selectivity, and matrix effects. mdpi.com

Table 2: Typical HPLC/LC-MS Method Parameters for Quantitative Analysis

| Parameter | HPLC for Reaction Monitoring | LC-MS/MS for in vitro Quantification |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net | Reversed-phase C18 or PFP (e.g., 50 x 2.1 mm, 2.7 µm) nih.govmdpi.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid youtube.com | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid nih.gov |

| Elution | Gradient | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min researchgate.net | 0.4 mL/min youtube.com |

| Detection | UV (e.g., at 254 nm or 280 nm) | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Ionization Mode | N/A | Positive Electrospray Ionization (ESI+) nih.gov |

| MS/MS Transition | N/A | Precursor Ion → Product Ion (e.g., m/z 248.1 → [fragment ion]) |

| Quantification Range | µg/mL to mg/mL | ng/mL to µg/mL mdpi.com |

This table represents typical starting conditions for method development.

Synthesis and Structure Function Exploration of Derivatives and Analogues

Design Principles for the Generation of Derivative Libraries

The creation of derivative libraries from a lead compound like ethyl 4-(2-oxopiperidin-1-yl)benzoate is a cornerstone of modern drug discovery, aimed at systematically exploring chemical space to identify molecules with enhanced potency, selectivity, and optimized physicochemical properties. 21umas.edu.ye The design of such libraries is a strategic process, often employing a combination of computational and synthetic methodologies. researchgate.netsygnaturediscovery.com

A primary strategy is the development of a pharmacophore model based on the lead structure or its biological target. nih.gov This model identifies the essential structural features required for biological activity, guiding the design of new analogues. For this compound, the library design would focus on two principal vectors of diversification: the piperidinone ring and the benzoate (B1203000) moiety.

Key design principles include:

Systematic Structural Variation: Modifications are introduced in a controlled manner to probe the effects of sterics, electronics, and lipophilicity. This includes adding various substituents, altering ring sizes, and replacing entire functional groups. nih.govnih.gov

Parallel and Combinatorial Synthesis: These techniques enable the rapid production of a large number of related compounds, which is essential for building extensive libraries. nih.gov By using a set of diverse building blocks, a wide range of derivatives can be synthesized efficiently to accelerate the investigation of structure-activity relationships. nih.gov

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally complex and diverse molecules, often exploring novel scaffolds beyond simple functionalization of the initial lead. researchgate.net For the target compound, a DOS strategy might involve reactions that build new fused or spirocyclic systems onto the piperidinone core.

In Silico Screening and Property Filtering: Before synthesis, virtual libraries are often generated and filtered using computational tools. sygnaturediscovery.comresearchgate.net Compounds are assessed for drug-like properties (e.g., Lipinski's Rule of Five), predicted ADME (absorption, distribution, metabolism, and excretion) profiles, and potential toxicity to prioritize the most promising candidates for synthesis. nih.gov

By applying these principles, researchers can efficiently navigate the chemical landscape around this compound to establish a clear SAR and identify optimized analogues. sygnaturediscovery.com

Modifications of the Piperidinone Ring System

The 2-piperidinone (or δ-lactam) ring is a key structural feature present in numerous biologically active compounds. arizona.edunih.gov Its modification offers a rich avenue for exploring SAR.

Introducing substituents at the available carbon positions (C3, C4, C5, and C6) of the piperidinone ring can profoundly influence a molecule's interaction with its biological target. These modifications can alter the compound's conformation, lipophilicity, and hydrogen bonding potential. For instance, the strategic placement of alkyl, aryl, or functional groups can probe for specific hydrophobic pockets or hydrogen bond donors/acceptors within a binding site. ucsd.eduresearchgate.net

The synthesis of substituted piperidinones can be achieved through various methods, including the multicomponent Mannich condensation or the cyclization of appropriately functionalized acyclic precursors. nih.gov The impact of these substitutions is contextual and dependent on the specific biological target. In many piperidine-containing series, even small alkyl groups can significantly alter binding affinity and selectivity. nih.gov

Table 1: Representative Effects of Hypothetical Substituents on the Piperidinone Ring This table is illustrative, showing expected trends based on general medicinal chemistry principles rather than specific experimental data for this compound.

| Position | Substituent | Expected Effect on Lipophilicity (cLogP) | Potential Influence on Activity |

|---|---|---|---|

| C3 | -CH₃ | Increase | May provide beneficial steric interaction or block metabolism. |

| C4 | -OH | Decrease | Could introduce a key hydrogen bonding interaction. |

| C5 | -F | Minor Increase | Can alter local electronics and block metabolic oxidation. |

| C6 | Phenyl | Significant Increase | May occupy a large hydrophobic pocket in the target protein. |

Altering the size of the lactam ring is a common strategy in medicinal chemistry to modulate the conformational properties of a molecule. This compound contains a six-membered δ-lactam. Its ring-size analogues would include the five-membered γ-lactam (pyrrolidinone) and the seven-membered ε-lactam (azepanone). nih.gov

Changing the ring size directly impacts the bond angles and torsional strain of the heterocyclic system. nih.gov This, in turn, alters the spatial orientation of the N-linked benzoate moiety relative to the lactam carbonyl group. Such a change can significantly affect how the molecule fits into a defined binding pocket, potentially improving or diminishing its biological activity. nih.govresearchgate.net Pyrrolidinone derivatives, for example, are foundational to a wide range of bioactive agents with diverse therapeutic applications. researchgate.net Similarly, azepane-based structures are explored in the synthesis of various biologically active compounds. nih.gov

Table 2: Comparison of Lactam Ring Analogues This table presents general characteristics of different lactam ring systems.

| Lactam Type | Ring Size | Parent Heterocycle | General Features & Implications for Design |

|---|---|---|---|

| γ-Lactam | 5-membered | Pyrrolidinone | Relatively planar; different vector for N-substituent compared to piperidinone. nih.gov |

| δ-Lactam | 6-membered | Piperidinone | Stable chair/boat conformations; well-defined stereochemical orientations for substituents. nih.gov |

| ε-Lactam | 7-membered | Azepanone | Increased conformational flexibility; can access larger or more flexible binding sites. nih.gov |

Modifications of the Benzoate Moiety

The ethyl benzoate portion of the molecule provides another key area for structural modification, allowing for fine-tuning of electronic properties and exploration of alternative binding interactions.

Placing substituents on the phenyl ring of the benzoate moiety is a classic medicinal chemistry strategy to modulate the molecule's electronic and steric properties. The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can alter the electron density of the aromatic ring and the reactivity of the ester carbonyl group through inductive and resonance effects. nih.govvaia.comaskiitians.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) decrease the electron density of the phenyl ring. This can influence pKa, metabolic stability, and potential interactions like halogen bonding. researchgate.net

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density of the ring, which can affect binding to electron-deficient pockets and alter metabolic pathways. researchgate.net

Studies on substituted phenyl benzoates have shown that these electronic effects can be systematically transmitted through the molecule, influencing the properties of even distant functional groups. nih.gov

Table 3: Electronic Effects of Common Phenyl Ring Substituents The Hammett constant (σp for para-substituents) is a quantitative measure of the electronic effect of a substituent. A positive value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect.

| Substituent | Hammett Constant (σp) | Classification |

|---|---|---|

| -NO₂ | +0.78 | Strong EWG |

| -CN | +0.66 | Strong EWG |

| -Cl | +0.23 | Weak EWG |

| -H | 0.00 | Neutral |

| -CH₃ | -0.17 | Weak EDG |

| -OCH₃ | -0.27 | Moderate EDG |

Bioisosterism involves substituting one chemical group with another that has similar steric and electronic properties, with the goal of retaining or improving biological activity while optimizing physicochemical properties. prismbiolab.com The phenyl ring is one of the most common motifs in drug molecules, but its replacement is often explored to address issues such as poor solubility, metabolic instability, or high lipophilicity. nih.govdrughunter.com

The benzoate ring in the title compound can be replaced with a variety of bioisosteres. These replacements can be broadly categorized into two types:

Aromatic Heterocycles: Replacing the phenyl ring with five- or six-membered heteroaromatic rings (e.g., pyridine, thiophene, pyrazole) can introduce new hydrogen bonding capabilities, alter the dipole moment, and improve solubility. nih.gov This strategy can also create novel intellectual property.

Saturated Scaffolds: Replacing the planar phenyl ring with non-aromatic, conformationally rigid scaffolds like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) has become an advanced strategy. researchgate.net These C(sp³)-rich motifs can mimic the geometry of a para-substituted phenyl ring while significantly reducing lipophilicity and improving solubility and metabolic stability. chem-space.com

Table 4: Examples of Potential Bioisosteric Replacements for the Phenyl Ring This table provides examples of common bioisosteres and the rationale for their use.

| Bioisostere Example | Class | Rationale for Replacement |

|---|---|---|

| Pyridine | Aromatic Heterocycle | Introduce hydrogen bond acceptor (N), improve solubility, alter electronic profile. nih.gov |

| Thiophene | Aromatic Heterocycle | Similar size to phenyl but different electronics and potential metabolic profile. researchgate.net |

| Bicyclo[1.1.1]pentane (BCP) | Saturated Scaffold | Mimics para-substitution geometry, improves solubility, reduces lipophilicity. researchgate.net |

| Oxetane | Saturated Heterocycle | Can act as a "polar hub," improving solubility and metabolic stability. chem-space.com |

Variations at the Ester Linkage and Alkyl Chain

The ethyl benzoate moiety of the title compound is a prime target for synthetic modification to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Ester Linkage Modification: The ester group can be readily modified through standard organic chemistry reactions. For instance, hydrolysis of the ethyl ester under acidic or basic conditions would yield the corresponding carboxylic acid, 4-(2-oxopiperidin-1-yl)benzoic acid. This introduces a polar, ionizable group which can dramatically alter the compound's solubility and potential for new interactions with biological targets. Conversely, the ethyl ester can be converted to other esters, such as methyl, propyl, or benzyl (B1604629) esters, through transesterification. These modifications would subtly alter the steric bulk and lipophilicity of the molecule.

Alkyl Chain Variation: The ethyl group of the ester is a simple alkyl chain that can be systematically varied. Extending the chain to propyl, butyl, or longer alkyl groups would increase lipophilicity, which could enhance membrane permeability or binding to hydrophobic pockets in a target protein. Introducing branching, such as an isopropyl or tert-butyl group, would increase steric hindrance around the ester, which could influence binding selectivity or reduce susceptibility to enzymatic hydrolysis by esterases. The synthesis of such derivatives can be achieved by reacting 4-(2-oxopiperidin-1-yl)benzoic acid with the corresponding alcohol under esterification conditions. The synthesis of various ester derivatives has been a common strategy in medicinal chemistry to optimize the properties of lead compounds. For example, in the development of certain surfactant molecules, the length of the alkyl chain in an ester has been shown to subtly influence properties like the critical micelle concentration and adsorption isotherms.

The following table illustrates potential variations of the ester and alkyl chain of this compound:

Interactive Table: Potential Modifications of the Ester and Alkyl Chain| Compound Name | Modification from Parent Compound | Potential Change in Physicochemical Properties |

|---|---|---|

| 4-(2-Oxopiperidin-1-yl)benzoic acid | Hydrolysis of ethyl ester to carboxylic acid | Increased polarity and aqueous solubility |

| Mthis compound | Transesterification to methyl ester | Slightly decreased lipophilicity compared to ethyl ester |

| Propyl 4-(2-oxopiperidin-1-yl)benzoate | Transesterification to propyl ester | Increased lipophilicity compared to ethyl ester |

| Isopropyl 4-(2-oxopiperidin-1-yl)benzoate | Transesterification to isopropyl ester | Increased steric bulk and lipophilicity |

| Benzyl 4-(2-oxopiperidin-1-yl)benzoate | Transesterification to benzyl ester | Significantly increased lipophilicity and potential for π-stacking interactions |

Influence of Structural Modifications on Research-Relevant Activities (e.g., binding affinity in in vitro assays)

While specific in vitro assay data for derivatives of this compound is not extensively available in the public domain, the influence of the aforementioned structural modifications on research-relevant activities can be inferred from established structure-activity relationships in other classes of molecules.

The modification of the ester linkage and the alkyl chain can profoundly impact a molecule's interaction with biological targets, thereby affecting its binding affinity and functional activity in in vitro assays. For instance, in a study of imidazodiazepine derivatives, modifications to the ester and amide functionalities were shown to have a significant effect on their binding affinity for the kappa opioid receptor (KOR). nih.gov It was observed that larger hydrophobic groups at the ester position led to more potent binding. nih.gov For example, an ethyl ester derivative showed higher affinity than a methyl ester derivative. nih.gov A similar trend could be hypothesized for derivatives of this compound, where increasing the length of the alkyl chain might enhance binding to a hydrophobic pocket of a target protein.

Furthermore, the introduction of different functional groups can alter the electronic properties and the potential for hydrogen bonding. The hydrolysis of the ester to a carboxylic acid introduces a hydrogen bond donor and acceptor, which could lead to new interactions with amino acid residues in a receptor's binding site, potentially increasing affinity or altering the functional response. nih.gov

The metabolic stability of the compound is another critical factor that can be tuned by these modifications. Ester groups are susceptible to hydrolysis by esterases in plasma and tissues. Increasing the steric bulk around the ester, for example by using an isopropyl or tert-butyl group instead of an ethyl group, can hinder enzymatic access and prolong the compound's half-life in in vitro metabolic stability assays. researchgate.net

The following table presents illustrative data from a study on imidazodiazepine derivatives to demonstrate how ester and amide modifications can influence receptor binding affinity. While this data is not for the title compound, it serves to exemplify the principles discussed.

Interactive Table: Illustrative Example of the Influence of Ester/Amide Modification on Receptor Binding Affinity (Data for Imidazodiazepine Derivatives at KOR)

| Compound Modification | Receptor Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Ethyl ester | 27 | nih.gov |

| Methyl ester | 45 | nih.gov |

| N-t-butyl amide | 32 | nih.gov |

| N-methyl amide | 98 | nih.gov |

| Trifluoroethyl ester | 122 | nih.gov |

| Carboxylic acid | >10,000 | nih.gov |

This table is for illustrative purposes and shows data for a different class of compounds to demonstrate the potential impact of structural modifications.

Emerging Research Applications and Future Perspectives

Potential as a Chemical Probe or Research Tool in Biological Systems (Non-Clinical)

While direct, extensive research on Ethyl 4-(2-oxopiperidin-1-yl)benzoate as a chemical probe is not yet widely published, its structural components—the N-aryl piperidone and the ethyl benzoate (B1203000) moieties—are prevalent in a multitude of biologically active molecules. This suggests a latent potential for its derivatives to be developed into valuable research tools for probing biological systems.

The piperidine (B6355638) ring is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. For instance, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. researchgate.net This indicates that the piperidinone core of this compound could serve as a starting point for the design of novel probes to study inflammatory pathways.

Furthermore, the ethyl benzoate portion of the molecule can be readily modified. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to various reporter groups, such as fluorophores or biotin, to facilitate the detection and visualization of its interactions with biological macromolecules. Such modified probes could be instrumental in target identification and validation studies in a non-clinical setting. The development of such tools would enable researchers to investigate the role of specific proteins or enzymes in cellular processes without a therapeutic goal.

Exploration in Materials Science or Polymer Chemistry

The application of this compound in materials science and polymer chemistry is an area that remains largely unexplored but holds considerable promise based on the properties of its constituent parts. The compound is listed by some chemical suppliers under the category of "Material Science," hinting at its potential in this field. bldpharm.com

Benzoate derivatives, for example, have been utilized in the development of functional materials. One study demonstrated the synthesis of a novel ethyl benzoate derivative, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, which showed potential as an organogelator for oil spill remediation. mdpi.com This suggests that by modifying the ethyl benzoate moiety of this compound, new materials with unique properties could be engineered.

Moreover, the core structure could be incorporated into polymer chains. The ester group of the ethyl benzoate could potentially undergo transesterification polymerization with diols to form novel polyesters. The properties of such polymers would be influenced by the rigid N-aryl piperidone unit, potentially leading to materials with interesting thermal or mechanical properties. For instance, research on poly(4-oxyalkylenoxy benzoate)s has shown that the chain length of the alkylenoxy group affects the thermal behavior of the resulting polymers. While this research does not directly involve the target compound, it provides a framework for how benzoate-containing monomers can be used to create new polymers.

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The most well-documented application of this compound is its role as a key synthetic intermediate in the construction of complex, biologically active molecules. Its utility is prominently highlighted in the synthesis of apixaban (B1684502), a potent and selective oral inhibitor of blood coagulation factor Xa. nih.govnih.gov

In the synthesis of apixaban analogues, the 4-(2-oxopiperidin-1-yl)phenyl moiety, derived from this compound, serves as a crucial building block. researchgate.net The lactam ring and the phenyl group provide a rigid scaffold that is essential for the drug's binding affinity and efficacy. The synthesis involves the coupling of this intermediate with other heterocyclic systems to construct the final complex structure of apixaban. researchgate.net

The versatility of this compound as an intermediate stems from the reactivity of its functional groups. The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be converted into an amide or other functional groups, allowing for the attachment of diverse molecular fragments. The aromatic ring can also be subjected to further electrophilic substitution reactions to introduce additional functionalities. This chemical tractability makes it a valuable precursor for creating libraries of complex molecules for drug discovery and other applications.

Identification of Unexplored Research Avenues and Methodological Challenges

Despite its utility, the full potential of this compound remains to be unlocked, presenting several unexplored research avenues and methodological challenges.

One significant area for future research is the expansion of its use beyond the synthesis of factor Xa inhibitors. The N-aryl piperidone scaffold is present in molecules with a wide range of biological activities. For example, derivatives of 4-aryl-2-piperidones have been investigated for their potential as antituberculosis agents. researchgate.net Exploring the derivatization of this compound to create novel compounds for other therapeutic targets is a promising direction.

Methodologically, the synthesis of N-aryl piperidones can present challenges. While methods like the Buchwald-Hartwig amination have been employed, the development of more efficient, scalable, and environmentally friendly synthetic routes to this compound and its analogues would be beneficial. researchgate.net Challenges can include achieving high yields and purity, especially in large-scale production.

Furthermore, a deeper investigation into the fundamental chemical properties of the compound is warranted. Systematic studies on its reactivity, conformational analysis, and the influence of its structure on the properties of resulting materials or biological probes could open up new applications. For instance, understanding the impact of the lactam ring on the electronic properties of the benzoate system could guide the design of new functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(2-oxopiperidin-1-YL)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a benzoate ester precursor with a 2-oxopiperidine derivative. For example, analogous procedures (e.g., ) use nucleophilic substitution or amidation under reflux in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity. Optimizing temperature (60–100°C), solvent choice, and catalyst selection (e.g., DMAP for esterification) can improve yields .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the ester carbonyl (~165–170 ppm) and piperidinone moiety (~170–175 ppm) .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety precautions should be prioritized when handling this compound?

- Methodological Answer : While specific toxicological data may be limited (similar to ), standard precautions apply:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical consultation .

Advanced Research Questions

Q. How does the 2-oxopiperidine moiety influence the compound’s biological activity, and what mechanistic studies are recommended?

- Methodological Answer : The 2-oxopiperidine group may enhance binding to enzymatic targets (e.g., cyclooxygenase-2 or proteases) via hydrogen bonding or hydrophobic interactions. To study this:

- Perform molecular docking simulations (using software like AutoDock) to predict binding affinities .

- Compare bioactivity with analogs lacking the piperidinone ring to isolate its contribution .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay sensitivity or cellular uptake variations. To address this:

- Validate activity in multiple models (e.g., in vitro enzyme assays vs. cell-based assays).

- Use pharmacokinetic profiling (e.g., LC-MS/MS) to quantify intracellular concentrations .

- Control for solvent effects (e.g., DMSO concentration) that may alter compound stability .

Q. What experimental approaches elucidate the compound’s COX-2 inhibition mechanism?

- Methodological Answer : To confirm COX-2 selectivity (as seen in similar esters, ):

- Conduct competitive inhibition assays with arachidonic acid.

- Use Western blotting or ELISA to measure prostaglandin E₂ (PGE₂) levels in stimulated macrophages .

- Compare IC₅₀ values against COX-1 to assess selectivity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Methodological Answer :

- Synthesize analogs with modified ester groups (e.g., methyl, propyl) or piperidinone substituents.

- Test their solubility (via shake-flask method) and logP (via HPLC) to correlate hydrophobicity with activity .

- Use X-ray crystallography to resolve binding modes in enzyme complexes .

Q. What challenges arise in quantifying this compound in complex matrices, and how are they mitigated?

- Methodological Answer : Matrix interference (e.g., plasma proteins) complicates quantification. Solutions include:

- Solid-phase extraction (SPE) for sample cleanup.

- Develop a validated LC-MS/MS method with deuterated internal standards .

- Optimize ionization parameters (e.g., ESI+ vs. APCI) to enhance detection sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products